2-Chloro-1-(2,5-dimethoxyphenyl)ethanone
CAS No.: 1204-22-4
Cat. No.: VC20752406
Molecular Formula: C10H11ClO3
Molecular Weight: 214.64 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 1204-22-4 |
---|---|
Molecular Formula | C10H11ClO3 |
Molecular Weight | 214.64 g/mol |
IUPAC Name | 2-chloro-1-(2,5-dimethoxyphenyl)ethanone |
Standard InChI | InChI=1S/C10H11ClO3/c1-13-7-3-4-10(14-2)8(5-7)9(12)6-11/h3-5H,6H2,1-2H3 |
Standard InChI Key | UUESDDFAPHJARU-UHFFFAOYSA-N |
SMILES | COC1=CC(=C(C=C1)OC)C(=O)CCl |
Canonical SMILES | COC1=CC(=C(C=C1)OC)C(=O)CCl |
2-Chloro-1-(2,5-dimethoxyphenyl)ethanone, also known by its CAS Number 1204-22-4, is an organic compound with significant relevance in chemical synthesis and medicinal chemistry. This compound features a chloro group attached to an ethanone structure, with a phenyl ring that has two methoxy substituents at the 2 and 5 positions. Its unique structure contributes to its potential applications in various fields, including pharmaceuticals and agrochemicals.
Synthesis and Applications
The synthesis of 2-Chloro-1-(2,5-dimethoxyphenyl)ethanone typically involves the chlorination of acetophenone derivatives. This compound serves as an important intermediate in the production of various organic compounds, particularly in medicinal chemistry for drug development.
Biological Applications
Research indicates that this compound has potential biological activities:
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Antimicrobial Activity: Preliminary studies suggest that it exhibits inhibitory effects against certain bacterial strains.
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Anticancer Properties: In vitro assays have shown that derivatives of this compound can inhibit the growth of cancer cell lines, indicating its potential as a therapeutic agent.
Mechanism of Action
The primary biological target for 2-Chloro-1-(2,5-dimethoxyphenyl)ethanone is human carboxylesterase-2 (hCE-2). This enzyme is crucial for the metabolism of various drugs and xenobiotics. The compound acts as a specific inhibitor of hCE-2, which can alter the pharmacokinetics of co-administered drugs.
Pharmacokinetics
Due to its lipophilic nature, it is expected that 2-Chloro-1-(2,5-dimethoxyphenyl)ethanone exhibits good bioavailability, facilitating its absorption and distribution within biological systems.
Research Findings
Recent studies have further elucidated the properties and potential applications of this compound:
Antimicrobial Studies
Research has demonstrated that compounds with similar structural motifs exhibit significant antimicrobial activities against various bacterial strains. The presence of electron-withdrawing groups like chlorine enhances this effect by increasing electrophilicity.
Anticancer Evaluation
In vitro assays indicate that derivatives can inhibit cancer cell proliferation at low micromolar concentrations through mechanisms involving apoptosis induction and cell cycle arrest.
Enzyme Interaction
Kinetic studies confirm that this compound competes with natural substrates for binding to hCE-2, demonstrating its inhibitory effect on enzyme activity.
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